5-Amino3-chloro-4-cyanopyridine
Description
5-Amino-3-chloro-4-cyanopyridine is a substituted pyridine derivative featuring amino (-NH₂), chloro (-Cl), and cyano (-CN) functional groups at positions 5, 3, and 4, respectively. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol (calculated). The amino group acts as an electron donor, while the chloro and cyano groups introduce electron-withdrawing effects, influencing reactivity in aromatic substitution or metal-ligand interactions.
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-amino-5-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,9H2 |
InChI Key |
QGPCSGWJMJQOPI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=N1)Cl)C#N)N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3-cyanopyridine (C₆H₅N₃)
- Molecular Formula : C₆H₅N₃
- Substituent Positions: Amino (-NH₂) at position 2, cyano (-CN) at position 3.
- Molecular Weight : 119.13 g/mol.
- Key Differences: Lacks the chloro substituent, reducing steric bulk and lipophilicity compared to 5-Amino-3-chloro-4-cyanopyridine. Predicted to exhibit higher water solubility due to the absence of the hydrophobic chlorine atom.
4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂)
- Molecular Formula : C₈H₅F₃N₂
- Substituent Positions: Amino (-NH₂) at position 4, trifluoromethyl (-CF₃) at position 2, and cyano (-CN) on a benzene ring.
- Key Differences :
- A benzene derivative rather than pyridine, eliminating the basic nitrogen in the aromatic ring.
- The -CF₃ group introduces strong electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity compared to the chloro group in the target compound.
Data Table: Structural and Hypothetical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
